![molecular formula C11H13N5O2 B13369170 2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B13369170.png)
2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine
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Overview
Description
1-[1-(1,3-Benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine is a complex organic compound featuring a benzodioxole ring fused with a tetraazole ring
Preparation Methods
The synthesis of 1-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine typically involves multi-step organic reactions. One common method involves the reaction of catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . This is followed by further reactions to introduce the tetraazole moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[1-(1,3-Benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzodioxole ring, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its anticancer applications.
Comparison with Similar Compounds
Similar compounds include derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine and other benzodioxole-containing molecules . Compared to these compounds, 1-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties.
Biological Activity
2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a benzodioxole moiety and a tetrazole ring, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The tetrazole ring is known for its ability to mimic carboxylic acids, allowing it to interact with biological targets effectively.
Key Mechanisms:
- Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition: It has potential as an inhibitor of certain enzymes involved in metabolic processes, which could lead to therapeutic effects in various diseases.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity: Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models.
- Antinociceptive Properties: The compound may reduce pain perception through modulation of pain pathways.
- Antitumor Activity: Preliminary data indicate potential cytotoxic effects against certain cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and derivatives:
Properties
Molecular Formula |
C11H13N5O2 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]propan-2-amine |
InChI |
InChI=1S/C11H13N5O2/c1-11(2,12)10-13-14-15-16(10)7-3-4-8-9(5-7)18-6-17-8/h3-5H,6,12H2,1-2H3 |
InChI Key |
SSWRLPGQLLAIAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=NN1C2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
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